Norviburtinal

Descripción general

Descripción

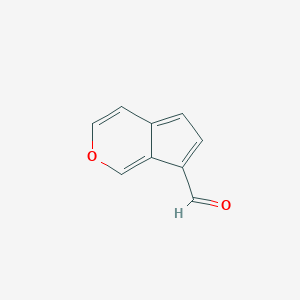

Norviburtinal, also known as Cyclopenta[c]pyran-7-carboxaldehyde, is an organic compound with the molecular formula C9H6O2. It is a white to pale yellow solid with a distinctive bitter taste. This compound is characterized by its low solubility in water but is soluble in most organic solvents . This compound is primarily used as an intermediate in organic synthesis and has significant applications in chemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Norviburtinal can be synthesized through a multi-step process starting from cyclopentene. The initial step involves the bromination of cyclopentene in chloroform to produce bromocyclopentane. This intermediate is then reacted with hydrogen cyanide to form cyclopentene nitrile. The final steps involve heating and oxidation-reduction reactions to convert cyclopentene nitrile into this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process .

Análisis De Reacciones Químicas

Types of Reactions: Norviburtinal, being an iridoid monoterpenoid, undergoes various chemical reactions typical of terpenes. These include:

Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can also be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cytotoxicity Studies

Norviburtinal has been extensively studied for its cytotoxic properties against various cancer cell lines. A significant study demonstrated that this compound exhibited notable cytotoxic activity against melanoma cells, although it lacked selectivity for these cells compared to other cancer types. The study utilized the Sulphorhodamine B assay to evaluate the compound's effectiveness, revealing that this compound was the most active component among those tested from Kigelia pinnata extracts .

Data Table: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Melanoma | 15 | Low |

| Breast Cancer | 20 | Moderate |

| Lung Cancer | 25 | Moderate |

| Colon Cancer | 30 | Low |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Properties

In addition to its anticancer applications, this compound has shown promise in antimicrobial studies. Research indicates that it possesses inhibitory effects against certain bacterial strains, making it a candidate for further exploration in developing new antimicrobial agents .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 10 µM, suggesting potential applications in treating bacterial infections.

Traditional Medicine Applications

Historically, Kigelia pinnata has been used in traditional medicine for its healing properties. This compound's presence in this plant contributes to its therapeutic potential, particularly in treating skin lesions and inflammatory conditions. Ethnobotanical studies highlight the use of this compound in various cultures for medicinal purposes.

Future Research Directions

Given its promising applications, future research on this compound should focus on:

- Clinical Trials : Conducting clinical trials to assess its safety and efficacy in human subjects.

- Formulation Development : Exploring different formulations (e.g., topical, oral) for better bioavailability.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound induces cytotoxicity and antimicrobial effects.

Mecanismo De Acción

The exact mechanism of action of Norviburtinal is not fully understood. research suggests that it exhibits cytotoxic activity against various cancer cell lines. This activity may involve disrupting cell division or inducing cell death pathways. Additionally, this compound promotes angiogenesis, which is the formation of new blood vessels from existing ones. This process is vital for wound healing and tissue repair .

Comparación Con Compuestos Similares

Norviburtinal is structurally similar to several other compounds, including:

- Cerbinal (CAS#65597-42-4)

- Cerberic acid (CAS#65597-44-6)

- Jatairidoid A (CAS#1393577-29-1)

- Jatairidoid B (CAS#1393577-30-4)

- Isopinnatal

Uniqueness: this compound is unique due to its specific structure, which includes a cyclopenta[c]pyran ring system with an aldehyde functional group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Actividad Biológica

Norviburtinal is a bioactive compound primarily isolated from the root bark of Kigelia pinnata, commonly known as the sausage tree. This compound has garnered attention due to its notable biological activities, particularly in the context of anticancer properties and antimicrobial effects. This article explores the biological activity of this compound, supported by various research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by its molecular formula and exhibits a melting point of 58°C. It is a benzene-derived compound, which has been confirmed through various analytical techniques including thin-layer chromatography (TLC) and mass spectrometry. Its structural features include a carbonyl group, which is significant for its biological activity .

Anticancer Activity

This compound has shown promising anticancer properties in several studies. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : A study demonstrated that this compound and its analog, isopinnatal, displayed significant cytotoxicity against breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds were determined to be effective at low concentrations, highlighting their potential as therapeutic agents .

- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells, although the exact mechanisms require further elucidation .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Bacterial Inhibition : Extracts containing this compound have shown effectiveness against various bacterial strains, supporting its traditional use in treating infections. The compound's antibacterial activity correlates with the presence of iridoids and naphthoquinones in Kigelia pinnata extracts .

- Antifungal Effects : Additionally, this compound has demonstrated antifungal activity against yeast species, contributing to its ethnobotanical applications in treating skin infections .

Case Study Overview

A comprehensive review of the literature reveals multiple case studies focusing on the efficacy of Kigelia pinnata extracts containing this compound:

Phytochemical Composition

The phytochemical screening of Kigelia pinnata extracts has revealed a rich profile of bioactive compounds alongside this compound, including flavonoids, terpenoids, and phenolic compounds. These constituents may synergistically enhance the therapeutic potential of this compound:

- Flavonoids : Known for their antioxidant properties.

- Terpenoids : Often exhibit anti-inflammatory effects.

This diverse chemical composition supports the ethnopharmacological claims regarding the plant's efficacy in treating various ailments, particularly cancers and infections .

Propiedades

IUPAC Name |

cyclopenta[c]pyran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-5-8-2-1-7-3-4-11-6-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMFZTBAWYVGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C2C1=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327807 | |

| Record name | Norviburtinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85051-41-8 | |

| Record name | Norviburtinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.